molecular formula C16H17N3O B2373862 3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea CAS No. 1157922-32-1

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Cat. No.: B2373862
CAS No.: 1157922-32-1
M. Wt: 267.332
InChI Key: LVJUMRRTDBONLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry. The structure of this compound consists of a phenyl group attached to a urea moiety, which is further connected to a tetrahydroisoquinoline ring system.

Scientific Research Applications

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases and infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea typically involves the reaction of phenyl isocyanate with 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)amine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced tetrahydroisoquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to form brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
  • 3-Phenyl-1,2,3,4-tetrahydroisoquinoline
  • 1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)urea

Uniqueness

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the phenyl and urea groups in the molecule enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-phenyl-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(18-13-6-2-1-3-7-13)19-15-8-4-5-12-11-17-10-9-14(12)15/h1-8,17H,9-11H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJUMRRTDBONLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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